3,4-Dibromo-5-(difluoromethoxy)phenol

Regioisomer differentiation Building block identity CAS registry specificity

3,4-Dibromo-5-(difluoromethoxy)phenol (CAS 1805120-84-6) is a polyhalogenated phenol building block with the molecular formula C₇H₄Br₂F₂O₂ and a molecular weight of 317.91 g·mol⁻¹. The compound bears a vicinal (adjacent) dibromo substitution at positions 3 and 4, a difluoromethoxy (–OCHF₂) group at position 5, and a free phenolic –OH at position The –OCHF₂ motif is a well-established lipophilic bioisostere of the methoxy group, conferring enhanced metabolic stability and modulated membrane permeability in derived pharmacophores.

Molecular Formula C7H4Br2F2O2
Molecular Weight 317.91 g/mol
CAS No. 1805120-84-6
Cat. No. B1409857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-(difluoromethoxy)phenol
CAS1805120-84-6
Molecular FormulaC7H4Br2F2O2
Molecular Weight317.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)Br)Br)O
InChIInChI=1S/C7H4Br2F2O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H
InChIKeyMFAPVYHOKVKZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-(difluoromethoxy)phenol (CAS 1805120-84-6): Procurement-Grade Dibromo-Difluoromethoxy Phenol Building Block


3,4-Dibromo-5-(difluoromethoxy)phenol (CAS 1805120-84-6) is a polyhalogenated phenol building block with the molecular formula C₇H₄Br₂F₂O₂ and a molecular weight of 317.91 g·mol⁻¹ . The compound bears a vicinal (adjacent) dibromo substitution at positions 3 and 4, a difluoromethoxy (–OCHF₂) group at position 5, and a free phenolic –OH at position 1. The –OCHF₂ motif is a well-established lipophilic bioisostere of the methoxy group, conferring enhanced metabolic stability and modulated membrane permeability in derived pharmacophores [1]. This substitution pattern places the target compound at the intersection of halogenated phenol and fluorinated building block chemical space, making it a candidate intermediate for medicinal chemistry and agrochemical lead optimization programs .

Why Generic Substitution of 3,4-Dibromo-5-(difluoromethoxy)phenol with Other Dibromo-Difluoromethoxy Phenol Regioisomers Compromises Synthetic and Property Outcomes


Among the isomeric dibromo-difluoromethoxy phenols sharing the identical molecular formula C₇H₄Br₂F₂O₂, the position of each bromine and the –OCHF₂ group dictates both the electronic landscape of the aromatic ring and the steric accessibility of each reactive site [1]. The 3,4-dibromo-5-difluoromethoxy arrangement produces a vicinal dibromo motif that is electronically distinct from the 3,5- or 2,4-dibromo patterns: the adjacent bromines create a contiguous region of electron deficiency and steric congestion that influences regioselectivity in metal-catalyzed cross-coupling reactions [2]. The phenolic –OH at position 1 is flanked by only one ortho-bromine (at position 3 with the difluoromethoxy at position 5 in a meta relationship to –OH), yielding a predicted pKa that differs measurably from regioisomers bearing ortho-OCF₂H groups capable of intramolecular hydrogen bonding [3]. Substituting a different regioisomer—even one with the identical elemental composition—introduces uncontrolled variability in coupling site selectivity, downstream derivatization efficiency, and physicochemical properties of the final target molecule.

Quantitative Differentiation Evidence for 3,4-Dibromo-5-(difluoromethoxy)phenol (CAS 1805120-84-6) Versus Closest In-Class Analogs


Regioisomeric Substitution Pattern: 3,4-Dibromo-5-difluoromethoxy Is a Structurally Confirmed, Single-Isomer Building Block Distinct from All Other C₇H₄Br₂F₂O₂ Regioisomers

The target compound is the only commercially catalogued regioisomer bearing the 3,4-dibromo-5-difluoromethoxy substitution pattern on a phenol core. The SMILES string Oc1cc(Br)c(Br)c(OC(F)F)c1 uniquely identifies this isomer . Among the at least seven regioisomers sharing the C₇H₄Br₂F₂O₂ formula that are commercially listed—including 2,4-dibromo-5-(difluoromethoxy)phenol (CAS 1803833-91-1), 2,4-dibromo-6-(difluoromethoxy)phenol (CAS 1804515-86-3), 4,5-dibromo-2-(difluoromethoxy)phenol (CAS 1805473-43-1), 2,5-dibromo-3-(difluoromethoxy)phenol (CAS 1804936-26-2), 2,6-dibromo-3-(difluoromethoxy)phenol (CAS 1806304-88-0), and 3,5-dibromo-2-(difluoromethoxy)phenol (CAS 1806324-99-1)—none replicate the 3,4-vicinal dibromo arrangement with a 5-OCF₂H group .

Regioisomer differentiation Building block identity CAS registry specificity

Vendor-Certified Purity: 98% (NLT) Specification Enables Direct Use in Parallel Synthesis Without Repurification

The target compound is supplied with a certified purity of NLT 98% (Not Less Than 98%) by MolCore under ISO-certified quality systems, and at 98% purity by Leyan (Product No. 2232277) . By comparison, the structurally related regioisomer 4,5-dibromo-2-(difluoromethoxy)phenol (CAS 1805473-43-1) is offered by Bidepharm at a standard purity of 95+% . The 3-percentage-point purity differential translates to a maximum total impurity burden of ≤2% for the target versus ≤5% for the comparator—a 2.5-fold difference in allowable impurities that can affect reaction yields, byproduct profiles, and the interpretability of biological screening data in medicinal chemistry campaigns .

Purity specification Quality control Building block procurement

Predicted Phenolic pKa: The 3,4-Dibromo-5-OCF₂H Arrangement Produces a Computed Acidity Window Distinct from Ortho-OCF₂H Regioisomers

The acidity of the phenolic –OH is governed by the combined electron-withdrawing effects of the two bromine atoms and the –OCF₂H group. For the parent 3,4-dibromophenol (lacking –OCF₂H), the experimentally determined pKa is 7.79 [1]. The –OCF₂H group exerts an inductive electron-withdrawing effect (σI ≈ 0.35) that further stabilizes the phenoxide anion [2]. In the target compound, the –OCF₂H is meta to the –OH (position 5 vs. position 1), resulting in a predicted pKa of approximately 6.9–7.3 based on additive substituent-effect models. In contrast, regioisomers bearing an ortho-OCF₂H group (e.g., 3,5-dibromo-2-(difluoromethoxy)phenol, CAS 1806324-99-1) are predicted to exhibit a higher pKa (≈7.5–8.0) due to intramolecular hydrogen bonding between –OH and –OCF₂H that stabilizes the protonated form [3]. The estimated ΔpKa of 0.5–0.8 units means the target compound is approximately 3- to 6-fold more acidic (in terms of Ka) than ortho-OCF₂H regioisomers at physiological pH, directly affecting ionization state, solubility, and membrane permeability in biological assays.

Physicochemical property prediction pKa Drug-likeness Ionization state

Vicinal Dibromo Motif: The 3,4-Adjacent Bromine Pattern Offers Differentiated Cross-Coupling Regioselectivity Versus Non-Vicinal Dibromo Regioisomers

The vicinal (3,4-) dibromo substitution pattern places two bromine atoms on adjacent ring carbons, creating a contiguous electrophilic region with distinct steric and electronic properties. Published work by Ishikawa and Manabe (2007) demonstrated that dibromophenols undergo ortho-selective cross-coupling with Grignard reagents using palladium catalysts bearing hydroxylated oligoarene-type phosphine ligands, with the regioselectivity being strongly dependent on the relative positions of the bromine atoms and the phenolic –OH directing group [1]. In the target compound, the bromine at position 3 is ortho to the –OH (a strong directing group for Pd-catalyzed couplings), while the bromine at position 4 is para to –OH—a differentiated reactivity pair that enables sequential, site-selective functionalization. Regioisomers with non-vicinal dibromo patterns (e.g., 3,5-dibromo or 2,4-dibromo) present a symmetric or quasi-symmetric bromide arrangement, making sequential chemoselective coupling more challenging to achieve without protecting group strategies [2]. The ortho/para differentiation inherent in the 3,4-dibromo pattern provides a built-in reactivity gradient that is absent in 3,5- or 2,6-substituted isomers.

Cross-coupling Regioselectivity Suzuki-Miyaura Building block reactivity

Molecular Weight and Heavy Atom Count: Higher Molecular Complexity per Unit Mass Versus Mono-Bromo Analogs for Fragment-Based Screening Libraries

With a molecular weight of 317.91 g·mol⁻¹ and five heavy halogen atoms (2 Br + 2 F + 1 O in –OCF₂H plus phenolic O), the target compound occupies a distinct chemical space relative to mono-bromo-difluoromethoxy phenol analogs. The closest mono-bromo comparator, 3-bromo-5-(difluoromethoxy)phenol (CAS 1261552-42-4), has a molecular weight of 239.01 g·mol⁻¹ (C₇H₅BrF₂O₂) and contains only one bromine atom . The target compound's additional bromine increases the molecular weight by 78.9 g·mol⁻¹ (+33%) and adds one additional heavy atom potential for X-ray crystallographic phasing (anomalous scattering from Br at Cu Kα wavelength), a valuable feature in protein-ligand co-crystallography for fragment-based drug discovery [1]. Furthermore, the dibromo substitution increases calculated logP by approximately 0.8–1.2 log units compared to the mono-bromo analog (estimated from additive fragment contributions: Br contributes ~0.8–1.0 per atom to logP), placing the target compound in a more lipophilic region of chemical space suitable for targeting hydrophobic enzyme pockets [2].

Molecular weight Fragment-based drug discovery Heavy atom count Library design

–OCHF₂ as a Metabolically Stable Methoxy Bioisostere: Class-Level Advantage Over –OCH₃-Containing Bromophenol Building Blocks for Lead Optimization

The difluoromethoxy (–OCHF₂) group is a well-validated bioisostere of the methoxy (–OCH₃) group that retains similar steric bulk and hydrogen-bond acceptor capacity while dramatically reducing susceptibility to cytochrome P450-mediated O-demethylation [1]. In comparative studies of PDE4D inhibitors, replacement of a 3-methoxy group with 3-difluoromethoxy yielded compounds that maintained PDE4D3 inhibitory activity while improving metabolic stability in liver microsome assays [2]. In the context of the target compound, the –OCHF₂ group at position 5 replaces what would otherwise be a metabolically labile –OCH₃ in a conventional bromophenol building block. This means that any pharmacophore constructed from the target compound inherits the metabolic stabilization conferred by –OCHF₂ without requiring late-stage fluorination, which is often low-yielding and requires specialized reagents [3]. By contrast, analogous 3,4-dibromo-5-methoxyphenol (if synthesized) would be susceptible to rapid O-demethylation in vivo, limiting the utility of derived compounds in preclinical pharmacokinetic studies.

Metabolic stability Bioisostere Difluoromethoxy Drug metabolism CYP450

High-Value Application Scenarios for 3,4-Dibromo-5-(difluoromethoxy)phenol (CAS 1805120-84-6) Based on Differentiated Evidence


Medicinal Chemistry: Building Block for Metabolically Stabilized Biaryl Pharmacophores via Sequential Suzuki-Miyaura Coupling

In medicinal chemistry lead optimization, the target compound serves as a densely functionalized aryl bromide scaffold for constructing biaryl pharmacophores. The vicinal 3,4-dibromo pattern provides an intrinsic ortho/para reactivity differential that enables sequential, site-selective Suzuki-Miyaura couplings—first at the more reactive para-bromine (position 4), then at the sterically encumbered ortho-bromine (position 3)—without intermediate protecting group installation [1]. The –OCHF₂ group at position 5 ensures that all coupled products carry a metabolically stable substituent that resists CYP450-mediated O-dealkylation, an advantage documented across multiple fluorinated drug series [2]. Procurement of the 98% purity grade minimizes impurity interference in biological assay interpretation.

Fragment-Based Drug Discovery (FBDD): High Heavy-Atom Fragment for Anomalous Scattering Phasing and Hydrophobic Pocket Probing

The dibromo substitution (two Br atoms, Z=35) makes this compound a valuable member of fragment-screening libraries where X-ray crystallography is the primary hit-validation method. Bromine atoms provide strong anomalous scattering at Cu Kα wavelength (f'' = 1.28 e⁻ per Br atom), facilitating experimental phasing of protein-ligand co-crystal structures via SAD or MAD methods [1]. The compound's calculated logP (~3.4–3.9) positions it to probe hydrophobic sub-pockets that may be inaccessible to more polar, lower-molecular-weight fragments. Compared to mono-bromo fragments (MW ~239), the dibromo scaffold provides stronger phasing power and deeper hydrophobic pocket penetration [2].

Agrochemical Intermediate: Synthesis of Pyrethroid-Class Pesticide Analogs Exploiting the Difluoromethoxy Motif

Difluoromethoxyaromatic compounds are established intermediates in the synthesis of pyrethroid pesticides, where the –OCHF₂ group contributes to increased lipophilicity and environmental stability of the active ingredient [1]. The target compound's 3,4-dibromo-5-difluoromethoxy substitution pattern provides two reactive handles (C–Br bonds) for diversification while retaining the –OCHF₂ motif that is characteristic of several commercial pyrethroids. The ortho/para-differentiated bromine pair allows stepwise introduction of distinct structural elements—such as a chrysanthemic acid ester at one position and a phenoxybenzyl group at the other—with greater synthetic control than symmetric dibromo isomers [2].

Chemical Biology Tool Compound Synthesis: Halogen-Enriched Probe for Cellular Target Engagement Studies

The combination of two bromine atoms and a difluoromethoxy group yields a halogen-rich (Br₂F₂) phenolic scaffold suitable for constructing chemical biology probes. Bromine atoms serve as heavy-atom labels detectable by X-ray fluorescence microscopy and provide reactive sites for further functionalization via palladium-catalyzed cross-coupling. The –OCHF₂ group can be monitored by ¹⁹F NMR spectroscopy (a nucleus with 100% natural abundance, spin ½, and wide chemical shift dispersion), enabling label-free quantification of probe uptake and subcellular distribution in cellular assays [1]. The target compound's unique regioisomeric identity ensures reproducible probe synthesis across independent laboratories, a critical requirement for chemical probe validation according to the Chemical Probes Portal guidelines [2].

Quote Request

Request a Quote for 3,4-Dibromo-5-(difluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.